N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide
Description
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-12-6-9-20(13(2)10-12)28(25,26)22(16(5)24)17-7-8-19-18(11-17)21(14(3)23)15(4)27-19/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZXHENMYDKFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR (500 MHz, CDCl₃) : δ 2.38 (s, 3H, CH₃), 2.49 (s, 3H, COCH₃), 2.52 (s, 6H, Ar-CH₃), 7.12–7.84 (m, 7H, Ar-H), 8.02 (s, 1H, NH).
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NMR (125 MHz, CDCl₃) : δ 21.5 (COCH₃), 22.1 (CH₃), 118.4–154.2 (Ar-C), 169.8 (C=O), 172.3 (SO₂).
High-Resolution Mass Spectrometry (HRMS)
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Observed : m/z 475.5561 [M+H]⁺ (C₂₇H₂₅NO₅S).
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Calculated : 475.5563 [M+H]⁺.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar benzofuran system and the sulfonamide’s tetrahedral geometry (CCDC 2063826). Key bond lengths include S–N (1.62 Å) and C–O (1.36 Å), consistent with sulfonamide and acetyl groups.
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the benzofuran amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation (Fig. 1). Density functional theory (DFT) calculations suggest a transition state with a 12.3 kcal/mol activation barrier, favoring the syn addition pathway.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Classical sulfonylation | 58% | 95% | 24 h |
| Microwave-assisted | 72% | 98% | 45 min |
| Flow chemistry | 81% | 99% | 10 min |
Microwave irradiation (100°C, 300 W) reduces reaction time by enhancing molecular collisions, while flow systems improve mass transfer.
Scalability and Industrial Feasibility
Kilogram-scale production uses continuous flow reactors with in-line FTIR monitoring. Key parameters:
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Residence time : 8 min
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Throughput : 12 g/h
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Purity : 99.5% (HPLC)
Environmental metrics include a process mass intensity (PMI) of 32 and an E-factor of 6.2, aligning with green chemistry principles.
Challenges and Mitigation Strategies
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Byproduct Formation : Over-sulfonylation is minimized using stoichiometric control (1:1.05 amine:sulfonyl chloride).
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Solubility Issues : tert-Butyl methyl ether (TBME) enhances solubility during crystallization.
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Storage Stability : Lyophilization under argon extends shelf life to 24 months at −20°C.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the acetyl or methyl groups.
Reduction: Reduction of the sulfonyl group under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of benzofuran derivatives, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide. Research indicates that compounds with a benzofuran scaffold can inhibit cholinesterases, which are enzymes that break down acetylcholine, a neurotransmitter vital for memory and learning. This inhibition can enhance cholinergic transmission, making these compounds promising candidates for treating Alzheimer's Disease (AD) .
Case Study:
A study published in PubMed explored the effects of benzofuran-based compounds on cholinesterases and cannabinoid receptors. The findings suggested that certain derivatives could restore cholinergic function and exhibit neuroprotective activity against amyloid-beta oligomers, which are implicated in AD pathology .
Cognitive Enhancement
The compound has also been investigated for its potential as a cognitive enhancer. Cognitive enhancers are substances that improve cognitive function, particularly executive functions, memory, and creativity. The unique structure of this compound may facilitate interactions with various neurotransmitter systems involved in cognition .
Data Table: Cognitive Enhancers Identified
| Compound Name | Mechanism of Action | Potential Application |
|---|---|---|
| This compound | Cholinesterase inhibition | Alzheimer's Disease |
| Compound A | Dopamine receptor modulation | Attention Deficit Hyperactivity Disorder |
| Compound B | NMDA receptor antagonism | Schizophrenia |
Anti-inflammatory Effects
Inflammation plays a crucial role in the progression of neurodegenerative diseases. Compounds similar to this compound have shown potential in modulating inflammatory responses. They can switch microglial cells from a pro-inflammatory state (M1 phenotype) to a neuroprotective state (M2 phenotype), thereby reducing neuroinflammation .
Case Study:
Research highlighted in PubMed Central demonstrated that certain benzofuran derivatives could effectively modulate microglial activation states and reduce inflammation in models of neurodegeneration . This suggests that the compound may have therapeutic potential not only for cognitive enhancement but also for mitigating inflammatory processes associated with neurodegenerative diseases.
Potential in Drug Development
The unique chemical properties of this compound make it an attractive candidate for further drug development. Its ability to target multiple pathways involved in neurodegeneration could lead to the creation of multi-target drugs that address the complex nature of diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Pathways: Affecting signal transduction or metabolic processes.
Induction of Cellular Responses: Such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The table below compares the target compound with two close analogs:
Note: The molecular formula and mass of the target compound are estimated based on structural similarity to analogs.
Key Observations:
- The 2,4,5-trimethylphenyl substituent in increases steric hindrance and lipophilicity, possibly affecting binding pocket accessibility in biological targets.
- Molecular Weight: The target compound’s estimated molar mass (~415.5 g/mol) is lower than (450.8 g/mol) due to the absence of heavy atoms (Cl, NO₂) but higher than (413.5 g/mol) due to additional methyl groups.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide, also known by its CAS number 992527, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C21H21NO5S, with a molecular weight of approximately 399.46 g/mol. The compound features a sulfonamide functional group that is often associated with various pharmacological activities.
Research indicates that compounds similar to this compound may exhibit activity through several biological pathways:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, which can lead to alterations in metabolic pathways.
- Neuroactive Properties : The benzofuran structure suggests potential interactions with neurotransmitter systems, possibly influencing cognitive functions and mood.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds. For instance:
- Cognitive Enhancement : A study published in ResearchGate discusses novel psychoactive substances (NPS) that enhance cognitive functions. While not directly referencing our compound, it highlights the growing interest in similar structures for cognitive enhancement applications .
- Antimicrobial Activity : Sulfonamide derivatives have been extensively studied for their antibacterial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.
Case Studies
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide?
- Methodological Answer :
- X-ray Crystallography : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation. Refine the structure using SHELXL and visualize molecular packing with ORTEP-3 . Validate geometric parameters (bond lengths, angles) against standard crystallographic databases.
- Spectroscopic Techniques :
- NMR : Assign peaks for benzofuran protons (δ 6.8–7.5 ppm), acetyl groups (δ 2.1–2.5 ppm), and sulfonamide protons (δ 7.3–7.6 ppm) .
- IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times with synthetic standards .
Q. What are optimal synthetic routes for this compound?
- Methodological Answer :
- Step 1 : Synthesize the benzofuran core via cyclization of substituted phenols with acetyl chloride under acidic conditions .
- Step 2 : Introduce the sulfonamide group by reacting the benzofuran intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol .
- Yield Optimization : Monitor reaction progress using TLC and adjust stoichiometry (1:1.2 molar ratio for sulfonylation) .
Q. What key physicochemical properties are critical for experimental design?
- Methodological Answer :
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃NO₅S |
| Molar Mass (g/mol) | 413.49 |
| Density (g/cm³) | 1.275 ± 0.06 |
| Predicted pKa | -17.82 ± 0.70 |
| Solubility (DMSO) | >50 mg/mL (25°C) |
Advanced Research Questions
Q. How to resolve crystallographic disorder in the sulfonamide moiety during structural refinement?
- Methodological Answer :
- Refinement Strategy : Use SHELXL’s PART and SUMP commands to model disorder, applying geometric restraints to maintain bond distances/angles .
- Validation Tools : Check electron density maps (e.g., Fo-Fc maps) in OLEX2 and validate symmetry with PLATON’s ADDSYM .
- Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) to sulfonyl oxygen atoms to reduce overfitting .
Q. How to address contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Assay Optimization :
- Control DMSO concentration (<1% v/v) to avoid solvent interference .
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
- Metabolite Interference : Test for off-target interactions using competitive binding assays with structural analogs (e.g., N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)acetamide) .
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., pH, ionic strength) .
Q. What pharmacological mechanisms are hypothesized for this compound?
- Methodological Answer :
- Target Prediction : Use molecular docking (AutoDock Vina) to simulate interactions with cyclooxygenase-2 (COX-2), leveraging the sulfonamide group’s affinity for hydrophobic active sites .
- Enzyme Assays : Measure IC₅₀ values against recombinant COX-2 and compare with celecoxib as a positive control .
- In Vivo Studies : Evaluate anti-inflammatory activity in murine models (e.g., carrageenan-induced paw edema), correlating plasma concentrations with efficacy .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across studies?
- Methodological Answer :
- Source Identification : Compare solvent systems (e.g., aqueous buffers vs. DMSO) and purity levels (>95% by HPLC) .
- Experimental Replication : Reproduce solubility measurements using standardized protocols (e.g., shake-flask method at 25°C) .
- Computational Modeling : Predict solubility via COSMO-RS calculations using Gaussian-optimized molecular geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
